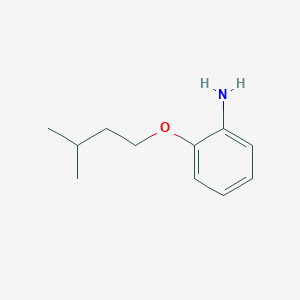
2-(3-Methylbutoxy)aniline
Descripción general
Descripción
2-(3-Methylbutoxy)aniline is an organic compound with the CAS Number: 111299-83-3 . It has a molecular weight of 179.26 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-(3-Methylbutoxy)aniline is 2-(isopentyloxy)aniline . The InChI Code is 1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3 .Physical And Chemical Properties Analysis
2-(3-Methylbutoxy)aniline is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-(3-Methylbutoxy)aniline” is used in various areas of chemical synthesis . It’s a liquid compound with a molecular weight of 179.26 . It’s used by scientists in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
Development of Antitumor Drugs
This compound has been used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment . For instance, compound 18c, which includes “2-(3-Methylbutoxy)aniline”, demonstrated robust inhibitory activity against Mer and c-Met kinases . It displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .
Inhibitor Research
Six different substituted anilines were incorporated as compounds 14a – 14f, displaying good inhibitory activities toward Mer kinase . Notably, compounds 14a and 14b showed particularly strong inhibitory activities .
Oxidation Studies
“2-(3-Methylbutoxy)aniline” can be oxidized to form nitroarenes . This oxidation-based methodology for the conversion of aryl amines to nitroarenes is a significant area of research .
Biological Evaluation
The biological evaluation of “2-(3-Methylbutoxy)aniline” and its derivatives is an important area of research. For instance, compound 18c displayed favorable safety profiles in hERG testing . It also exhibited exceptional liver microsomal stability in vitro, with a half-life of 53.1 min in human liver microsome .
Cytotoxicity and Migration Studies
Compound 18c, which includes “2-(3-Methylbutoxy)aniline”, exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells . These findings collectively suggest that compound 18c holds promise as a dual Mer/c-Met agent for cancer treatment .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLASXHHVDQFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



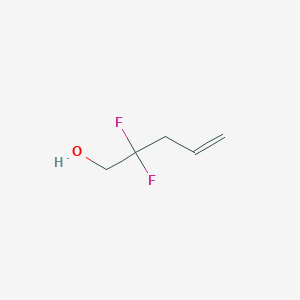
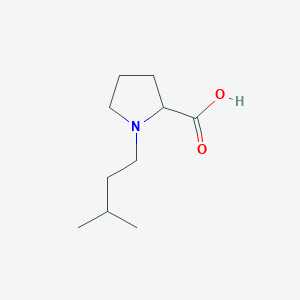
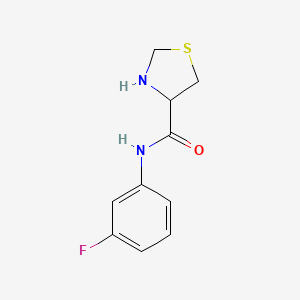

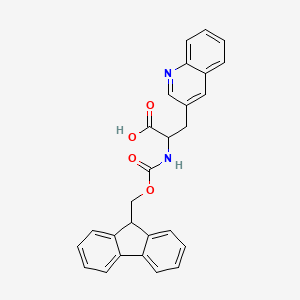
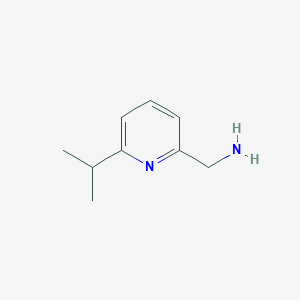
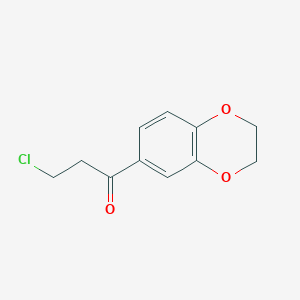
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
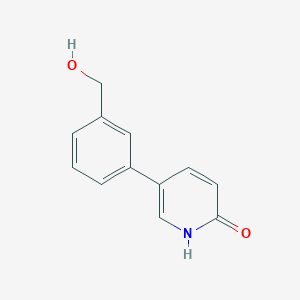
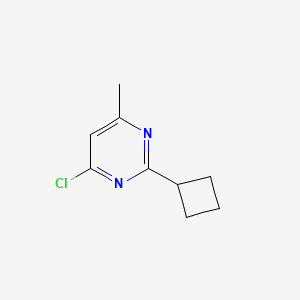


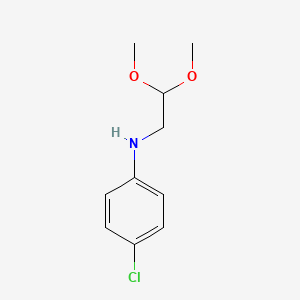
![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)